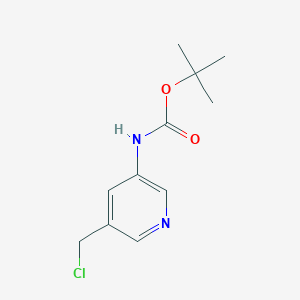
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone is a complex organic compound that features a combination of aromatic rings and a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Phenyl Groups: This step involves the use of phenylation reactions, often employing reagents like phenylboronic acid in the presence of palladium catalysts.
Attachment of the Sulfone Group: The sulfone group can be introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Final Assembly: The final compound is assembled through coupling reactions, often using conditions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The aromatic rings and the sulfone group can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction can lead to the formation of thiols or completely reduced aromatic systems.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A related compound used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in agriculture.
Uniqueness
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone is unique due to its combination of a pyrimidine ring with a sulfone group and multiple aromatic rings. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S/c1-16-8-11-20(12-9-16)31(28,29)22-15-26-23(18-6-4-3-5-7-18)27-24(22)30-21-13-10-19(25)14-17(21)2/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFLHMJPNXCNME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=C(C=C(C=C3)Cl)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)



![N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380606.png)

![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)
![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)


![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2380619.png)
